(4-Bromo-2-chlorophenyl)methanamine
Overview
Description
(4-Bromo-2-chlorophenyl)methanamine is an organic compound with the molecular formula C7H7BrClN. It is a derivative of benzylamine, where the benzene ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively.
Biochemical Analysis
Biochemical Properties
(4-Bromo-2-chlorophenyl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo enzyme-catalyzed reactions, such as copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola . These interactions highlight its potential utility in biochemical processes and research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with proteins involved in cellular signaling, potentially altering gene expression and metabolic pathways . These interactions can lead to changes in cellular behavior and function, making it a valuable tool for studying cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it has been found to interact with certain proteins, modulating their activity and influencing downstream signaling pathways. These molecular interactions are key to understanding its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy and impact on cellular processes . Long-term studies have shown that it can have sustained effects on cellular function, making it important to consider temporal factors in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions . At high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to participate in pathways involving the metabolism of phenolic compounds, where it undergoes enzymatic transformations . These interactions are crucial for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to localize in certain cellular compartments, where it can exert its effects . Understanding its transport mechanisms is essential for optimizing its use in research and therapeutic contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)methanamine typically involves the halogenation of benzylamine derivatives. One common method is the bromination and chlorination of benzylamine, where the benzene ring is first brominated at the 4-position followed by chlorination at the 2-position. The reaction conditions often involve the use of bromine and chlorine gas in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves nitration, reduction, and halogenation steps. The scalability of this process allows for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzylamine derivatives .
Scientific Research Applications
(4-Bromo-2-chlorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-chlorophenyl)methanamine: Similar in structure but with different positions of bromine and chlorine atoms.
(5-Bromo-2-chlorophenyl)methanamine: Another positional isomer with different substitution patterns
Uniqueness
(4-Bromo-2-chlorophenyl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCCCALUDZWGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649507 | |
Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771574-32-4 | |
Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromo-2-chlorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.